4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-[2-(3-Acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound with the molecular formula C18H16N2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-acetylphenol with chloroacetic acid to form 3-acetylphenoxyacetic acid. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoxalin-2-one under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different tetrahydroquinoxaline derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Scientific Research Applications
4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoxaline core and exhibit comparable biological activities.
4-(4-Acetylphenoxy)butanoic acid: This compound has a similar acetylphenoxy group and is used in similar applications.
Uniqueness
4-[2-(3-acetylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-[2-(3-acetylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)13-5-4-6-14(9-13)24-11-18(23)20-10-17(22)19-15-7-2-3-8-16(15)20/h2-9H,10-11H2,1H3,(H,19,22) |
InChI Key |
GENSZUJUMHKAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
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